![molecular formula C17H24N2O5 B12817875 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B12817875.png)
2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-alanine (BOC-PHE-ALA-OH) is a dipeptide derivative commonly used in peptide synthesis. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the amino group of L-phenylalanine, which is linked to L-alanine. This compound is widely utilized in the field of organic chemistry, particularly in the synthesis of peptides and proteins due to its stability and ease of handling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-alanine typically involves the following steps:
Protection of L-phenylalanine: The amino group of L-phenylalanine is protected using di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Coupling with L-alanine: The protected L-phenylalanine is then coupled with L-alanine using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent such as dichloromethane.
Industrial Production Methods
In industrial settings, the synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-alanine can be scaled up using automated peptide synthesizers. These machines facilitate the repetitive coupling and deprotection steps required for peptide synthesis, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-alanine: undergoes several types of chemical reactions, including:
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DIC and HOBt.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.
Coupling: N,N’-diisopropylcarbodiimide, hydroxybenzotriazole in dichloromethane.
Major Products Formed
Aplicaciones Científicas De Investigación
N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-alanine: has a wide range of applications in scientific research:
Peptide Synthesis: It is a key intermediate in the synthesis of peptides and proteins, which are essential for studying biological processes and developing therapeutic agents.
Nanomedicine: Peptides containing the phenylalanine-alanine motif are used in the self-assembly of nanostructures for drug delivery and biomaterials.
Mecanismo De Acción
The mechanism of action of N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-alanine primarily involves its role as a building block in peptide synthesis. The BOC group protects the amino group of L-phenylalanine, preventing unwanted side reactions during peptide bond formation. Upon deprotection, the free amine can react with other amino acids to form peptide bonds, facilitating the synthesis of longer peptide chains .
Comparación Con Compuestos Similares
N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-alanine: can be compared with other BOC-protected amino acids and dipeptides:
N-(tert-Butoxycarbonyl)-L-alanine: Similar in structure but lacks the phenylalanine residue, making it less hydrophobic and less suitable for certain applications.
N-(tert-Butoxycarbonyl)-L-phenylalanine: Contains only the phenylalanine residue, used in the synthesis of peptides where a single amino acid is required.
The uniqueness of N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-alanine lies in its combination of phenylalanine and alanine residues, providing a balance of hydrophobicity and reactivity that is advantageous in peptide synthesis .
Propiedades
Fórmula molecular |
C17H24N2O5 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H24N2O5/c1-11(15(21)22)18-14(20)13(10-12-8-6-5-7-9-12)19-16(23)24-17(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,18,20)(H,19,23)(H,21,22)/t11?,13-/m0/s1 |
Clave InChI |
LDHNMIZCPRNASW-YUZLPWPTSA-N |
SMILES isomérico |
CC(C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-hydroxy-1,10-di(pyren-1-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12817798.png)


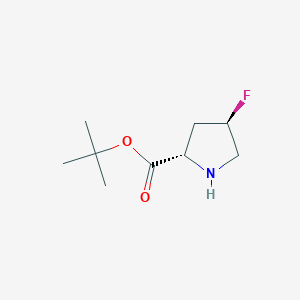
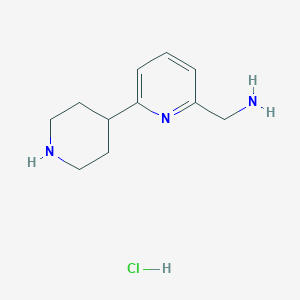
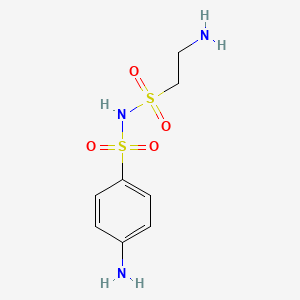
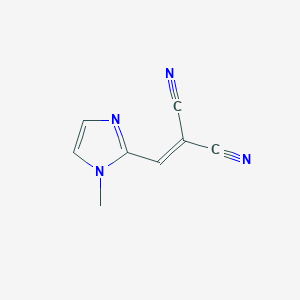
![Benzo[c]isothiazole-6-carboxylic acid](/img/structure/B12817830.png)
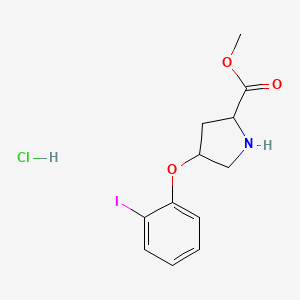
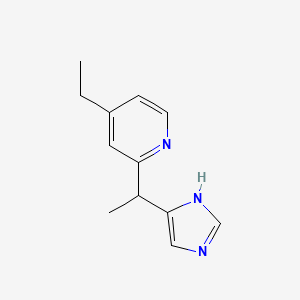
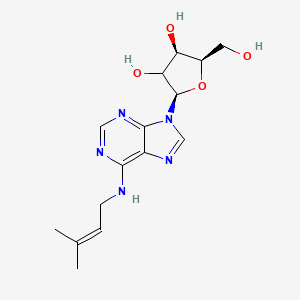
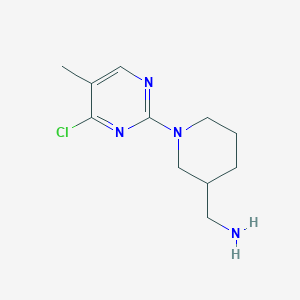
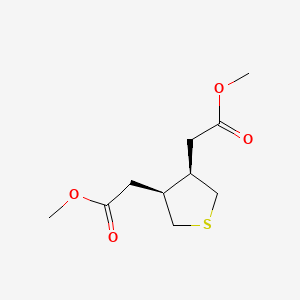
![5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12817895.png)
